molecular formula C10H11N B12316426 3,7-Dimethyl-1H-indole CAS No. 5621-14-7

3,7-Dimethyl-1H-indole

Cat. No.: B12316426
CAS No.: 5621-14-7
M. Wt: 145.20 g/mol
InChI Key: BOBGJFFADWBUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyl-1H-indole can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . Another method includes the use of p-toluenesulfonic acid in toluene, which yields the desired indole product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process is optimized for cost-effectiveness and scalability, ensuring the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, indolines, and quinones, depending on the specific reagents and conditions used.

Scientific Research Applications

3,7-Dimethyl-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing biological activities such as enzyme inhibition and receptor modulation . The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Properties

CAS No.

5621-14-7

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

3,7-dimethyl-1H-indole

InChI

InChI=1S/C10H11N/c1-7-4-3-5-9-8(2)6-11-10(7)9/h3-6,11H,1-2H3

InChI Key

BOBGJFFADWBUBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.